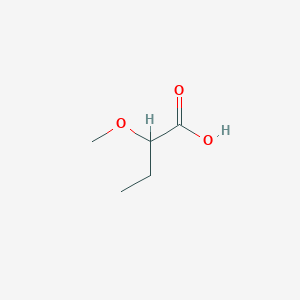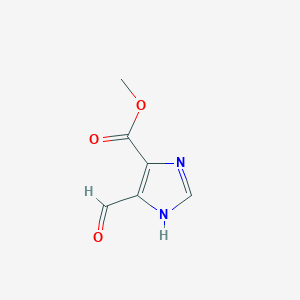
Methyl 5-formyl-1H-imidazole-4-carboxylate
Vue d'ensemble
Description
“Methyl 5-formyl-1H-imidazole-4-carboxylate” is a chemical compound with the molecular formula C6H6N2O3 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of “Methyl 5-formyl-1H-imidazole-4-carboxylate” includes an imidazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and two double bonds . The compound also contains a formyl group (-CHO) and a carboxylate ester group (-COOCH3) attached to the imidazole ring .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 5-formyl-1H-imidazole-4-carboxylate” are not detailed in the available literature, imidazole derivatives are known to participate in a wide range of reactions due to their amphoteric nature .Physical And Chemical Properties Analysis
“Methyl 5-formyl-1H-imidazole-4-carboxylate” is a powder at room temperature . It has a molecular weight of 154.12 g/mol.Applications De Recherche Scientifique
-
Pharmaceuticals and Agrochemicals
- Imidazole derivatives have a wide range of biological and pharmacological activities . They play a pivotal role in the synthesis of biologically active molecules , such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors . They also act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .
- The methods of application or experimental procedures involve various approaches for the synthesis of substituted imidazoles by condensation , ring cyclization , oxidation conversion , solid face analysis , flash vacuum pyrolysis , microreactor and ionic liquid promoted technique .
- The outcomes obtained from these applications are the production of a wide range of drugs and agrochemicals with various biological and pharmacological activities .
-
Organic Synthesis
- Imidazole derivatives are popular due to the demand for environmentally friendly methods in chemical organic synthesis . Green chemistry and organometallic catalysis have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes (NHCs) .
- The methods of application or experimental procedures involve the use of various catalysts and diverse conditions, optimizing synthetic efficiency .
- The outcomes obtained from these applications are the production of a wide range of organic compounds using environmentally friendly methods .
-
Treatment of Androgen-Dependent Prostate Cancer
- Imidazole-4-carboxaldehyde, a 4-formyl derivative of imidazole, is used in the preparation of C17,20-lyase inhibitor for the treatment of androgen-dependent prostate cancer .
- The methods of application or experimental procedures involve the synthesis of the C17,20-lyase inhibitor using imidazole-4-carboxaldehyde .
- The outcomes obtained from this application is the production of a potential treatment for androgen-dependent prostate cancer .
-
Synthesis of Antimalarial Drugs
- Imidazole-4-carboxaldehyde is also used in the synthesis of other biologically active compounds such as antimalarial drugs .
- The methods of application or experimental procedures involve the synthesis of antimalarial drugs using imidazole-4-carboxaldehyde .
- The outcomes obtained from this application is the production of potential antimalarial drugs .
-
Metal–Organic Frameworks (MOFs)
- N-heterocyclic carboxylate ligands, such as imidazole derivatives, are used in the construction of metal–organic frameworks (MOFs) .
- The methods of application or experimental procedures involve the coordination of N-heterocyclic carboxylate ligands with metal ions to form MOFs .
- The outcomes obtained from these applications are the production of structurally stable MOFs for proton conduction research .
-
Anti-Tubercular Activity
- Certain imidazole derivatives have shown anti-tubercular activity against Mycobacterium tuberculosis .
- The methods of application or experimental procedures involve the synthesis of specific imidazole derivatives and their testing against Mycobacterium tuberculosis .
- The outcomes obtained from this application is the potential development of new anti-tubercular drugs .
-
Dyes for Solar Cells and Other Optical Applications
- Imidazoles are utilized in a diverse range of applications, including emerging research into dyes for solar cells and other optical applications .
- The methods of application or experimental procedures involve the synthesis of specific imidazole derivatives and their incorporation into dye-sensitized solar cells or other optical devices .
- The outcomes obtained from this application could include the development of more efficient solar cells or optical devices .
-
Functional Materials
- Imidazole derivatives are also used in the development of functional materials .
- The methods of application or experimental procedures involve the synthesis of specific imidazole derivatives and their incorporation into various materials .
- The outcomes obtained from this application could include the development of new materials with unique properties .
-
Catalysis
- Imidazole derivatives are used in catalysis .
- The methods of application or experimental procedures involve the use of specific imidazole derivatives as catalysts in various chemical reactions .
- The outcomes obtained from this application could include the development of more efficient or selective chemical reactions .
-
Fabrication of Colorimetric Chemosensor
- Imidazole-4-carboxaldehyde, a derivative of imidazole, is used in the fabrication of colorimetric chemosensor .
- The methods of application or experimental procedures involve the synthesis of the chemosensor using imidazole-4-carboxaldehyde .
- The outcomes obtained from this application is the production of a colorimetric chemosensor .
Safety And Hazards
Orientations Futures
Imidazole derivatives, including “Methyl 5-formyl-1H-imidazole-4-carboxylate”, have a broad range of chemical and biological properties, making them important in the development of new drugs . Future research may focus on exploring these properties further and developing novel synthesis methods for this compound.
Propriétés
IUPAC Name |
methyl 5-formyl-1H-imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-6(10)5-4(2-9)7-3-8-5/h2-3H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXHPIQSFAYGAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50509997 | |
| Record name | Methyl 5-formyl-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50509997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-formyl-1H-imidazole-4-carboxylate | |
CAS RN |
85110-06-1 | |
| Record name | Methyl 5-formyl-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50509997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



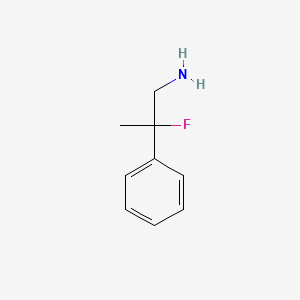
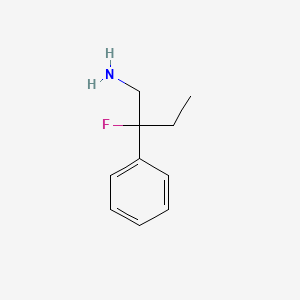
![1H-Pyrrolo[2,3-B]pyridine, 3-nitro-, 7-oxide](/img/structure/B1367168.png)
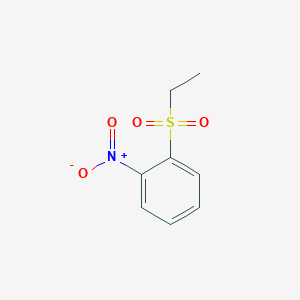
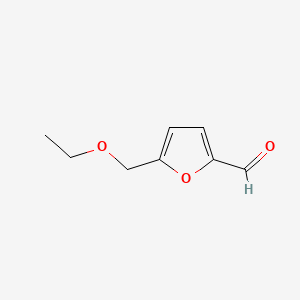
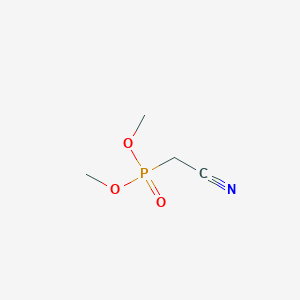
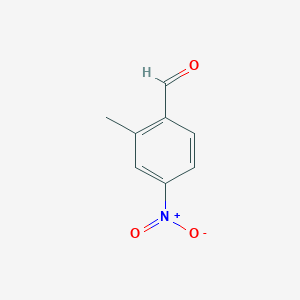
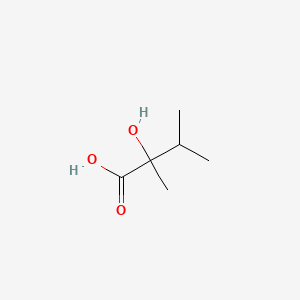
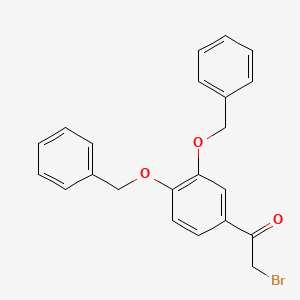
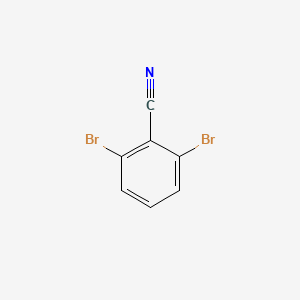
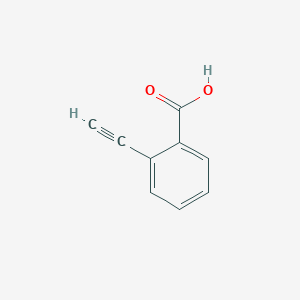
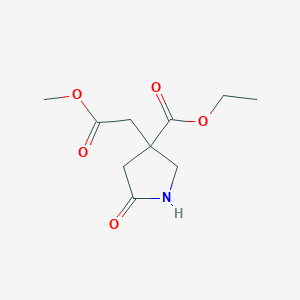
![5-Oxo-1,2,3,5-tetrahydropyrrolo[1,2-a]quinoline-4-carboxylic acid](/img/structure/B1367195.png)
